molecular formula C15H15N3O5S B2853487 Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-85-7

Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2853487
CAS No.: 946236-85-7
M. Wt: 349.36
InChI Key: ACODOWVDTWEJOG-UHFFFAOYSA-N
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Description

The compound Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate features a thiazole core substituted at position 2 with an ethyl carbamate group and at position 4 with a 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl moiety. This structure combines a heterocyclic thiazole ring with a benzodioxole group, a configuration that may enhance bioactivity through improved binding affinity or metabolic stability .

The benzodioxole moiety is notable for its electron-rich aromatic system, which can influence pharmacokinetic properties such as lipophilicity and membrane permeability.

Properties

IUPAC Name

ethyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-21-15(20)18-14-17-10(7-24-14)6-13(19)16-9-3-4-11-12(5-9)23-8-22-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACODOWVDTWEJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Methodologies

Route 1: Acylation-Cyclization Strategy

This two-step approach involves the formation of the benzodioxol-5-ylamino-2-oxoethyl intermediate followed by thiazole ring construction.

Step 1: Synthesis of 2-(Benzo[d]dioxol-5-ylamino)-2-oxoacetic Acid Ethyl Ester

The reaction begins with the acylation of benzo[d]dioxol-5-amine (piperonylamine) using ethyl 2-chloro-2-oxoacetate in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. This step, adapted from analogous procedures, proceeds via nucleophilic substitution to yield the α-ketoamide derivative. Typical conditions include stirring at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 78–85%.

Step 2: Thiazole Ring Formation via Hantzsch Cyclization

The α-ketoamide intermediate reacts with thiourea derivatives to construct the thiazole core. For instance, treatment with ethyl carbazate (NH₂NHCO₂Et) in the presence of iodine and dimethylformamide (DMF) facilitates cyclization at 80°C for 6 hours. The resulting thiazole-2-carbamate is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 65–70%.

Route 2: Coupling of Preformed Thiazole and Benzodioxole Units

This modular strategy leverages Suzuki-Miyaura cross-coupling to assemble the target molecule.

Step 1: Preparation of 4-Bromothiazole-2-carbamate

Ethyl 4-bromothiazole-2-carboxylate is synthesized via bromination of ethyl thiazole-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid at 50°C. The brominated product is then converted to the carbamate by treatment with ammonium hydroxide and ethyl chloroformate, yielding 82% after recrystallization.

Step 2: Suzuki Coupling with Benzodioxol-5-ylboronic Acid

The bromothiazole intermediate undergoes palladium-catalyzed coupling with benzo[d]dioxol-5-ylboronic acid. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) in a tetrahydrofuran (THF)/water mixture (3:1), the reaction proceeds at 90°C for 12 hours. Post-reaction purification via flash chromatography affords the coupled product in 75% yield.

Route 3: One-Pot Tandem Reaction

A streamlined method combines acylation and cyclization in a single vessel. Benzo[d]dioxol-5-amine, ethyl glyoxylate, and thiourea are heated in ethanol at reflux (78°C) for 24 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol. While this method offers simplicity, yields are modest (50–55%) due to competing side reactions.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency in Route 2, reducing side-product formation.
  • Iodine as Cyclization Promoter : In Route 1, iodine enhances the electrophilicity of the α-ketoamide, accelerating thiazole ring closure.

Solvent Effects

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) improve solubility of intermediates in Route 2 but require careful moisture control.
  • Ethanolic Systems : Route 3 benefits from ethanol’s ability to stabilize charged intermediates during cyclization.

Temperature and Time

  • Low-Temperature Acylation : Maintaining 0–5°C during Step 1 of Route 1 minimizes ester hydrolysis.
  • Prolonged Reflux : Route 3 requires 24-hour reflux to achieve acceptable conversion, highlighting kinetic limitations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 5.98 (s, 2H, OCH₂O), 6.78–7.02 (m, 3H, Ar-H), 8.21 (s, 1H, NH), 8.45 (s, 1H, thiazole-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C, benzodioxole).

Chromatographic Purity

HPLC analysis (C18 column, methanol/water 70:30) reveals ≥98% purity for Route 1, compared to 95% for Route 3, underscoring the impact of stepwise synthesis on product quality.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 52–58 60–65 50–55
Purity (%) 98 97 95
Reaction Time (hours) 18 24 24
Scalability Moderate High Low
Cost Efficiency Medium Low High

Table 1. Performance metrics of synthetic routes.

Industrial-Scale Considerations

Route 2’s reliance on palladium catalysts raises cost and metal-removal challenges, though recent advances in catalyst recycling mitigate these issues. In contrast, Route 1’s use of inexpensive iodine and ethanol aligns with green chemistry principles but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, typically at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The carbonyl group present within the thiazole structure can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions Used:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenated derivatives and suitable nucleophiles (amines, thiols).

Major Products Formed from These Reactions:

  • Quinones from oxidation.

  • Alcohol derivatives from reduction.

  • Substituted thiazole derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound acts as a key intermediate in the construction of more complex molecules due to its reactive functional groups.

Biology: Research has shown that this compound can interact with various biological targets, making it a valuable tool in biochemical studies aimed at understanding enzyme activities and protein functions.

Medicine: Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways involved in disease processes makes it a promising candidate for drug development.

Industry: Beyond pharmaceuticals, this compound finds application in the manufacturing of specialty chemicals and advanced materials, contributing to innovations in fields like materials science and engineering.

Mechanism of Action

  • Benzo[d][1,3]dioxole Derivatives: Compounds with similar structural motifs often share biological activities such as enzyme inhibition. For instance, derivatives with substitutions at the dioxole moiety can exhibit variations in potency and selectivity.

  • Thiazole-Based Compounds: Thiazole derivatives are widely studied for their diverse pharmacological properties. Compared to other thiazole-based compounds, Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate may offer unique advantages in terms of selectivity and efficacy in biological assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Structural Features :
  • Thiazole Core : Common in compounds with anticancer, antimicrobial, or kinase-inhibitory activities.
  • Carbamate/Carboxamide Substituents : Influence solubility and metabolic stability.
  • Benzodioxole Derivatives : Modulate electronic and steric properties.
Selected Analogs :
Compound Name & Source Key Substituents Melting Point (°C) Biological Activity (if reported)
Target Compound Thiazole-2-yl carbamate; 4-(benzodioxol-5-ylamino-oxoethyl) Not reported Not explicitly reported
D14 () Benzo[d][1,3]dioxol-5-yl-penta-2,4-dienamide 208.9–211.3 Not specified
L2 () 2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl acrylate Not reported EthR inhibitor (Mycobacterium tuberculosis)
Compound 4f () Thiazole with 4-nitrophenyl and pyrimidinedione 206–208 Potential pharmaceutical applications
Compound 7b () Thiadiazole derivative Not reported IC50 = 1.61 µg/mL (HepG-2 hepatocellular carcinoma)
tert-Butyl (4-Cyclopropylthiazol-2-yl)(methyl)carbamate (23) () Thiazole-2-yl tert-butyl carbamate Not reported CDK9 inhibitor (kinase activity)

Substituent Effects on Physicochemical Properties

  • Carbamate vs. Carboxamide: The target compound’s ethyl carbamate group (R-O-C(O)-NH-) may confer greater hydrolytic stability compared to carboxamides (R-C(O)-NH2), as seen in ’s 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides. Carbamates are less prone to enzymatic degradation, enhancing bioavailability .
  • Benzodioxole Modifications: Fluorination (e.g., L2 in ) increases lipophilicity and may enhance blood-brain barrier penetration. The target compound’s non-fluorinated benzodioxole group balances hydrophobicity and electronic effects for optimal solubility . Substituent positioning (e.g., penta-dienamide linkage in D14 vs. oxoethyl in the target compound) affects molecular flexibility and binding pocket accommodation .

Q & A

Q. Q: What are the optimized synthetic routes for Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can purity be ensured?

A: Synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and thiazole-containing intermediates. Key steps include:

  • Condensation reactions between amino-thiazole precursors and activated carbonyl groups (e.g., chloroacetyl chloride) under basic conditions .
  • Coupling reactions using coupling agents like EDCI/HOBt to form carbamate linkages .
  • Microwave-assisted synthesis to enhance reaction rates and yields .
    For purity, techniques such as thin-layer chromatography (TLC) and recrystallization (e.g., ethanol-DMF mixtures) are critical . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and purity .

Basic Biological Activity Screening

Q. Q: What methodologies are used to evaluate the biological activity of this compound?

A: Initial screening involves:

  • Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, HepG2) to determine IC50 values .
  • Enzyme inhibition studies (e.g., cyclooxygenase (COX) or chitin synthase) using fluorometric or colorimetric substrates .
  • Cell migration assays (e.g., scratch assays) to assess anti-metastatic potential .
    Dose-response curves and comparative analysis with controls (e.g., doxorubicin) are standard .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the mechanism of action of this compound in biological systems?

A: Advanced approaches include:

  • Molecular docking simulations to predict binding affinities with targets like COX-2 or VEGFR1 .
  • Apoptosis assays (e.g., Annexin V/PI staining) to detect programmed cell death pathways .
  • ROS detection kits to measure oxidative stress induction, a common mechanism for cytotoxic carbamates .
    Contradictory findings (e.g., insecticidal vs. anticancer activity) require context-specific validation, such as species-dependent enzyme targeting .

Structural-Activity Relationship (SAR) Analysis

Q. Q: How do structural modifications influence the compound’s bioactivity?

A: Key SAR insights:

  • Thiazole ring : Essential for π-stacking interactions with enzymes; methylation at C4 enhances metabolic stability .
  • Benzo[d][1,3]dioxole moiety : Increases lipophilicity, improving membrane permeability .
  • Carbamate group : Modifies pharmacokinetics (e.g., half-life) but may introduce toxicity risks in vivo .
    Comparative studies with analogs (e.g., methyl vs. ethyl carbamates) reveal trade-offs between potency and solubility .

Advanced Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. insecticidal effects)?

A: Methodological steps include:

  • Dose-response re-evaluation : Confirm activity thresholds (e.g., IC50 < 10 μM for anticancer effects vs. higher doses for insecticidal action) .
  • Target specificity profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in distinct models .
  • Species-specific assays : Test activity in human vs. insect cell lines to clarify target relevance .

Computational Modeling for Optimization

Q. Q: What computational tools are recommended for optimizing this compound’s design?

A:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active modifications .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., with COX-2) over time .
  • ADMET prediction software (e.g., SwissADME): Estimates bioavailability and toxicity risks early in development .

Advanced Comparative Studies

Q. Q: How does this compound compare to structurally similar derivatives in terms of efficacy and safety?

A: Key comparisons include:

  • Ethyl carbamate vs. methyl carbamate : Ethyl derivatives often show higher metabolic stability but lower aqueous solubility .
  • Thiazole vs. oxadiazole cores : Thiazole derivatives exhibit stronger enzyme inhibition, while oxadiazoles may reduce off-target effects .
  • Fluorinated analogs : Substitutions (e.g., 3,4-difluorophenyl) enhance target affinity but may increase cytotoxicity .

Stability and Degradation Analysis

Q. Q: What methods are used to assess the compound’s stability under experimental conditions?

A:

  • Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles .
  • Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by HPLC analysis to identify degradation products .
  • Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term storage conditions .

Advanced Pharmacological Profiling

Q. Q: What in vivo models are suitable for evaluating this compound’s therapeutic potential?

A:

  • Xenograft models : Human tumor grafts in immunodeficient mice to assess anticancer efficacy .
  • Insect models (e.g., Tribolium castaneum): For insecticidal activity screening .
  • Toxicokinetic studies : Measure plasma half-life, tissue distribution, and maximum tolerated dose (MTD) in rodents .

Future Research Directions

Q. Q: What gaps in knowledge should future studies address?

A: Priorities include:

  • Mechanistic clarity : Resolve conflicting data on apoptosis vs. necrosis pathways using knockout cell lines .
  • Synergistic combinations : Test with chemotherapeutics (e.g., cisplatin) to identify additive effects .
  • Environmental impact : Assess ecotoxicity in non-target organisms for agrochemical applications .

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